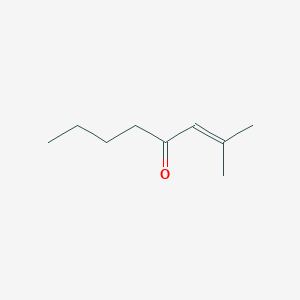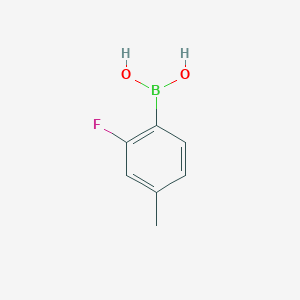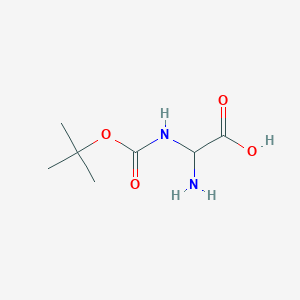![molecular formula C29H46O2 B019670 (1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 104211-64-5](/img/structure/B19670.png)
(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OH-Dmdh-D3 involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of OH-Dmdh-D3 typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply .
Analyse Chemischer Reaktionen
Types of Reactions
OH-Dmdh-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds in the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydro derivatives of OH-Dmdh-D3, each with unique biological activities .
Wissenschaftliche Forschungsanwendungen
OH-Dmdh-D3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D analogs.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating diseases related to vitamin D deficiency, such as osteoporosis and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and nutritional supplements .
Wirkmechanismus
OH-Dmdh-D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, it modulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. The molecular targets and pathways involved include the VDR, retinoid X receptor (RXR), and various signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
1,25-dihydroxyvitamin D3 (calcitriol): The active form of vitamin D3.
20-hydroxyvitamin D3: A hydroxylated derivative with distinct biological properties.
22-hydroxyvitamin D3: Another hydroxylated analog with unique effects .
Uniqueness
OH-Dmdh-D3 is unique due to its specific structural modifications, which confer enhanced stability and distinct biological activities compared to other vitamin D analogs. These modifications make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
104211-64-5 |
|---|---|
Molekularformel |
C29H46O2 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46O2/c1-19(2)28(5,6)16-14-20(3)25-12-13-26-22(9-8-15-29(25,26)7)10-11-23-17-24(30)18-27(31)21(23)4/h10-11,14,16,19-20,24-27,30-31H,4,8-9,12-13,15,17-18H2,1-3,5-7H3/b16-14+,22-10+,23-11-/t20-,24+,25-,26+,27-,29-/m1/s1 |
InChI-Schlüssel |
NIKMORRDAXLLOU-YXJZIJINSA-N |
SMILES |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomerische SMILES |
C[C@H](/C=C/C(C)(C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |
Kanonische SMILES |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyme |
1-hydroxy-24,24-dimethyl-22-dehydrovitamin D3 OH-DMDH-D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)





